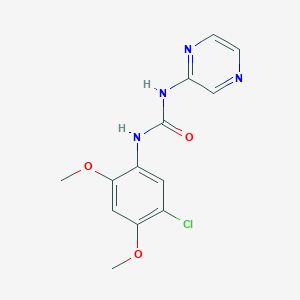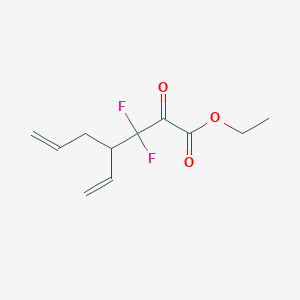
Ethyl 4-ethenyl-3,3-difluoro-2-oxohept-6-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-ethenyl-3,3-difluoro-2-oxohept-6-enoate is a chemical compound with the molecular formula C9H12F2O3 It is characterized by the presence of both ethenyl and difluoro groups, which contribute to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-ethenyl-3,3-difluoro-2-oxohept-6-enoate typically involves multi-step organic reactions. One common method includes the reaction of ethyl acetoacetate with difluoroethylene under controlled conditions. The reaction is often catalyzed by a base such as sodium ethoxide, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-ethenyl-3,3-difluoro-2-oxohept-6-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The difluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can facilitate substitution reactions.
Major Products
The major products formed from these reactions include difluorinated carboxylic acids, reduced alkanes, and substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-ethenyl-3,3-difluoro-2-oxohept-6-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which Ethyl 4-ethenyl-3,3-difluoro-2-oxohept-6-enoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoro groups enhance the compound’s ability to form stable intermediates, facilitating various chemical transformations. The ethenyl group can participate in addition reactions, further diversifying the compound’s reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3,3-difluoro-2-oxohept-6-enoate: Similar structure but lacks the ethenyl group.
Ethyl 4,4-difluoro-3-oxobutanoate: Contains difluoro and oxo groups but differs in the carbon chain length and position of functional groups.
Ethyl 2-oxohept-6-enoate: Similar backbone but without the difluoro groups.
Eigenschaften
CAS-Nummer |
183580-64-5 |
|---|---|
Molekularformel |
C11H14F2O3 |
Molekulargewicht |
232.22 g/mol |
IUPAC-Name |
ethyl 4-ethenyl-3,3-difluoro-2-oxohept-6-enoate |
InChI |
InChI=1S/C11H14F2O3/c1-4-7-8(5-2)11(12,13)9(14)10(15)16-6-3/h4-5,8H,1-2,6-7H2,3H3 |
InChI-Schlüssel |
YIGQVBGFMQNUBF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=O)C(C(CC=C)C=C)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Isoxazolo[4,5-c]pyridine, 4,6-diazido-3-methyl-](/img/structure/B12562753.png)
![N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}prop-2-enamide](/img/structure/B12562759.png)
![1,3,7-Triphenylpyrido[2,3-d]pyrimidine-2,4,5(1H,3H,8H)-trione](/img/structure/B12562762.png)
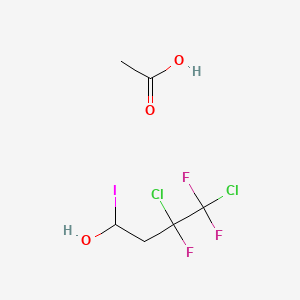

![6-Methyl-2-(4-methoxyphenyl)benzo[b]thiophene](/img/structure/B12562778.png)
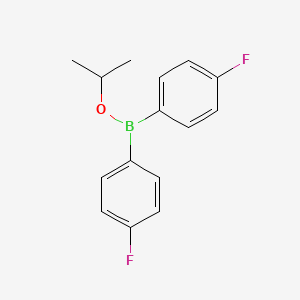
![N-Methoxy-N-methyl-3-[(triphenylmethyl)sulfanyl]propanamide](/img/structure/B12562799.png)
![Benzene, [(3-iodobutyl)thio]-](/img/structure/B12562806.png)
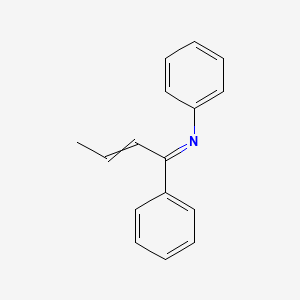


![1-(4-Chlorophenyl)-3-[(4-methoxypiperidin-1-yl)methyl]pyrrolidin-2-one](/img/structure/B12562832.png)
